N2-Losartanyl-losartan Trityl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C63H58Cl2N12O |
|---|---|
Molecular Weight |
1070.1 g/mol |
IUPAC Name |
[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol |
InChI |
InChI=1S/C63H58Cl2N12O/c1-3-5-30-57-66-59(64)55(42-76-70-61(68-72-76)53-28-18-16-26-51(53)46-36-32-45(33-37-46)41-75-56(43-78)60(65)67-58(75)31-6-4-2)74(57)40-44-34-38-47(39-35-44)52-27-17-19-29-54(52)62-69-71-73-77(62)63(48-20-10-7-11-21-48,49-22-12-8-13-23-49)50-24-14-9-15-25-50/h7-29,32-39,78H,3-6,30-31,40-43H2,1-2H3 |
InChI Key |
DGMJWIOPORHKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CN8N=C(N=N8)C9=CC=CC=C9C1=CC=C(C=C1)CN1C(=NC(=C1CO)Cl)CCCC)Cl |
Origin of Product |
United States |
Optimization of Deprotection Conditions:
pH Control: Since the formation of the dimer is acid-catalyzed, careful control of the pH during the detritylation step is crucial. Using the minimum amount of acid required for efficient deprotection can help to suppress the side reactions leading to dimerization.
Reaction Time and Temperature: Minimizing the reaction time and maintaining a low temperature during the deprotection can reduce the likelihood of intermolecular reactions. Prolonged exposure to acidic conditions increases the probability of impurity formation.
Choice of Acid: The type of acid used can also influence the outcome. Weaker acids or Lewis acids might offer a more controlled deprotection with fewer side products compared to strong mineral acids.
Alternative Deprotection Methods:
To circumvent the harsh conditions of acid-catalyzed detritylation, alternative methods that proceed under milder conditions can be explored. For instance, methods developed for the deprotection of trityl groups in peptide synthesis could be adapted. nih.gov
Mildly Acidic Conditions: The use of reagents like 30% hexafluoroisopropanol (HFIP) or 30% perfluoro-tert-butanol in dichloromethane has been shown to be effective for the removal of trityl groups under mild conditions. nih.gov These conditions may be less prone to inducing the side reactions that lead to dimerization.
Purification Strategies:
Crystallization: The difference in solubility between losartan (B1675146) and the N2-Losartanyl-losartan Trityl impurity can be exploited for purification. Careful selection of solvents and crystallization conditions can lead to the selective precipitation of the desired product, leaving the impurity in the mother liquor.
Chromatography: Preparative chromatography techniques, such as column chromatography, can be employed to separate the impurity from the final product. While effective, this method can be less cost-effective for large-scale production.
| Strategy | Approach | Key Parameters to Control |
|---|---|---|
| Optimization of Deprotection | pH Control | Acid concentration, use of buffers |
| Reaction Time and Temperature | Monitoring reaction progress, maintaining low temperatures | |
| Choice of Acid | Acid strength (pKa), use of Lewis acids | |
| Alternative Deprotection Methods | Mildly Acidic Reagents | Hexafluoroisopropanol (HFIP), perfluoro-tert-butanol |
| Catalytic Hydrogenolysis | Catalyst selection, hydrogen pressure, solvent | |
| Purification | Crystallization | Solvent system, temperature gradient, seeding |
| Chromatography | Stationary phase, mobile phase composition, flow rate |
By implementing a combination of these strategies, the formation of this compound can be effectively controlled, ensuring the production of high-purity losartan that meets stringent regulatory standards.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of N2 Losartanyl Losartan Trityl
Spectroscopic Techniques for Complex Organic Structure Determination
Spectroscopic methods are indispensable for determining the intricate three-dimensional structure of complex organic molecules. For a compound like N2-Losartanyl-losartan Trityl, a combination of high-resolution NMR, mass spectrometry, and infrared/ultraviolet-visible spectroscopy would be essential to confirm its identity and structure unequivocally.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) is the most powerful technique for the complete structural assignment of this compound. The molecule's asymmetry, containing two distinct Losartan (B1675146) moieties and a bulky trityl group, requires a full suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
The ¹H NMR spectrum is expected to be highly complex. The aromatic region (typically 6.0-9.5 ppm) would contain signals for the 16 protons of the two biphenyl (B1667301) ring systems and the two imidazole (B134444) rings. alfa-chemistry.comchemistrysteps.comlibretexts.org Critically, the signals for the two biphenyl groups will be different, allowing them to be distinguished. The large trityl group would show characteristic signals for its 15 aromatic protons, likely in the 7.2-7.5 ppm region. researchgate.net The butyl chains of the two Losartan units would also exhibit distinct signals. mdpi.comresearchgate.net
Two-dimensional NMR is crucial for assigning these signals. Homonuclear correlation spectroscopy (COSY) would establish proton-proton couplings within each spin system, such as the protons on a specific butyl chain or within an aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then correlate each proton to its directly attached carbon atom.
The most critical experiment for determining the connectivity is Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for confirming the this compound structure would include:
A correlation between the benzylic methylene (B1212753) protons of one Losartan unit and the N2-linked quaternary carbon of the tetrazole ring on the second Losartan unit. This definitively confirms the dimeric linkage point.
Correlations between the imidazole proton and the carbons of the trityl group, confirming the site of protection.
Correlations between the protons of each butyl chain and their respective imidazole rings.
Furthermore, studies on N-alkylated tetrazoles show that alkylation significantly alters the chemical shifts of the tetrazole nitrogen and carbon atoms, which can be observed and confirmed with ¹⁵N and ¹³C NMR. nih.govacs.orgconicet.gov.ar Solid-state ¹³C NMR could also provide information on molecular packing differences if the compound is crystalline. nih.gov
Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound Disclaimer: The following data is hypothetical and for illustrative purposes, based on established chemical shift principles for analogous structures.
| Proton Type | Number of Protons | Expected Chemical Shift (δ, ppm) | Rationale / Key Correlations |
|---|---|---|---|
| Aromatic (Trityl) | 15H | ~7.20-7.50 | Characteristic multiplet for triphenylmethyl group. researchgate.net |
| Aromatic (Biphenyls) | 16H | ~6.70-7.70 | Two distinct sets of signals for the two non-equivalent biphenyl systems. mdpi.comresearchgate.net |
| Imidazole-CH | 2H | ~7.0-7.8 | Two distinct singlets. |
| Losartanyl-CH₂ (linker) | 2H | ~5.4-5.8 | Benzylic protons adjacent to the tetrazole N2-position, expected to be significantly downfield. |
| Losartan-CH₂-O | 2H | ~4.4 | Methylene group adjacent to hydroxyl. mdpi.comresearchgate.net |
| Butyl Chains (CH₂, CH₃) | 18H | ~0.7-2.6 | Two distinct sets of signals for the n-butyl groups. mdpi.comresearchgate.net |
Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and providing structural information through fragmentation analysis. wikipedia.orglibretexts.org Due to the large size and polarity of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap are required.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₆₃H₆₁ClN₁₂O).
Tandem mass spectrometry (MS/MS) experiments are critical for structural elucidation. The fragmentation of the molecular ion is expected to follow predictable pathways. Key fragmentation events would include:
Loss of the Trityl Group: The most prominent fragmentation would likely be the cleavage of the C-N bond holding the trityl group, resulting in a stable triphenylmethyl cation ([C(C₆H₅)₃]⁺) at m/z 243.12, or the loss of a neutral triphenylmethane (B1682552) radical. This is a characteristic fragmentation for tritylated compounds. researchgate.netacs.org
Cleavage of the Dimer Linkage: Fragmentation at the benzylic C-N bond linking the two Losartan units would generate ions corresponding to a trityl-protected Losartan fragment and a Losartan fragment.
Losartan-Specific Fragmentation: Further fragmentation of the Losartan moieties would yield characteristic product ions, such as those resulting from cleavage of the butyl chain or fragmentation of the biphenyl-tetrazole system. rjptonline.orgcore.ac.uk
Intelligent data acquisition strategies can enhance metabolite or impurity identification by triggering MS/MS scans only on ions that share a common fragmentation pathway with the parent drug, a technique that would be highly applicable here. thermofisher.com
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound Disclaimer: The following data is hypothetical and for illustrative purposes, based on established fragmentation principles.
| Ion | Formula | Calculated m/z (Monoisotopic) | Origin |
|---|---|---|---|
| [M+H]⁺ | [C₆₃H₆₂ClN₁₂O]⁺ | 1065.4836 | Protonated Molecular Ion |
| [M - C₁₉H₁₅]⁺ | [C₄₄H₄₇ClN₁₂O]⁺ | 822.3603 | Loss of trityl radical |
| [C₁₉H₁₅]⁺ | [C₁₉H₁₅]⁺ | 243.1168 | Trityl cation |
| [Losartan-Trityl+H]⁺ | [C₄₁H₄₀ClN₆O]⁺ | 683.2920 | Cleavage of dimer linkage |
| [Losartan+H]⁺ | [C₂₂H₂₄ClN₆O]⁺ | 423.1695 | Cleavage of dimer linkage core.ac.uk |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.
Infrared (IR) Spectroscopy: The FTIR spectrum would confirm the presence of key functional groups. researchgate.netresearchgate.net Characteristic absorption bands would include O-H stretching from the alcohol (~3200-3400 cm⁻¹), aromatic and aliphatic C-H stretching (~2850-3100 cm⁻¹), C=N and C=C stretching from the imidazole and aromatic rings (~1450-1650 cm⁻¹), and bands associated with the tetrazole ring (~995-1010 cm⁻¹). researchgate.netrjpbcs.comnih.gov The spectrum would be a complex superposition of the spectra of two Losartan units and the trityl group, but would be useful for confirming the presence of all expected components.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Losartan exhibits characteristic UV absorbance maxima, often cited around 205 nm, 225 nm, and 254 nm. sielc.comresearchgate.netsysrevpharm.orgscielo.br The this compound molecule, being a larger conjugated system, may show slight shifts (bathochromic or hypsochromic) or changes in molar absorptivity compared to the Losartan monomer. This technique is less useful for detailed structural elucidation but is fundamental for developing a quantitative HPLC method.
Chromatographic Methods for Isolation and Quantification
Chromatographic techniques are essential for separating this compound from the Losartan API, its precursors, and other related impurities, as well as for its quantification.
Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation from Losartan and Related Intermediates
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Losartan and quantifying its impurities. nih.govresearchgate.net Developing a method to resolve this compound would be challenging due to its size and structural similarity to other potential dimeric impurities. asianpubs.orgresearchgate.net
A stability-indicating, reverse-phase HPLC (RP-HPLC) method would be the approach of choice. Key development considerations include:
Column: A C18 or C8 column with high resolving power and efficiency would be necessary. The larger size of the analyte might benefit from columns with wider pore sizes.
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be required. walshmedicalmedia.comcolab.ws The gradient would need to be optimized to provide sufficient retention for Losartan while ensuring the elution of the much more hydrophobic and strongly retained this compound in a reasonable time with good peak shape.
Detection: A Photo Diode Array (PDA) detector would be used to monitor the elution at multiple wavelengths, which helps in peak identification and purity assessment. walshmedicalmedia.com The primary wavelength would likely be set near one of Losartan's absorbance maxima, such as 230 nm or 250 nm. walshmedicalmedia.comrjpbcs.com
The method would need to be fully validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness for the quantification of this specific impurity. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products
While this compound itself is non-volatile and unsuitable for GC analysis, GC-MS is a critical tool for identifying and quantifying volatile by-products that may arise from its synthesis. researchgate.net The synthesis of Losartan and its derivatives can involve various solvents and reagents that could remain as residual impurities.
For instance, the cleavage of a trityl protecting group under certain conditions could generate triphenylmethane, which is volatile enough for GC-MS analysis. Furthermore, the synthesis of Losartan itself may involve solvents like dimethylformamide (DMF) or toluene, which can be monitored by headspace GC-MS. windows.net This technique is also the primary method for detecting and quantifying highly toxic volatile impurities like nitrosamines, which have been a concern in sartan manufacturing, although they are not structurally related to the target analyte. ajpaonline.comresearchgate.netnih.gov
Preparative Chromatography for Isolation of N2-Losartanyl-losartan
The isolation of N2-Losartanyl-losartan from batches of crude Losartan where it is present as an impurity is a critical step for obtaining a pure reference standard. This is essential for accurate analytical method development, validation, and quality control of the final drug substance. simsonpharma.com Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose due to its high resolution and efficiency.
Research Findings:
A study detailing the isolation of process-related impurities in Losartan drug substance successfully isolated a positional dimer corresponding to the molecular weight of N2-Losartanyl-losartan. asianpubs.org The researchers utilized a reversed-phase preparative HPLC system to separate the impurity from an enriched sample. asianpubs.org
The isolation process involves several key stages:
Enrichment: The starting material is an enriched sample of Losartan potassium where the target impurity is present at a higher concentration than typically found in standard production batches. asianpubs.org
Chromatographic Separation: The enriched sample is loaded onto a preparative reversed-phase column. A specific mobile phase composition is used to achieve separation between Losartan and the dimeric impurity. asianpubs.org
Fraction Collection: The eluent is monitored, and the fraction containing the isolated impurity is collected. asianpubs.org
Post-Isolation Processing: The collected fraction, typically in a solvent mixture of acetonitrile and water, is concentrated under high vacuum to remove the organic solvent. The remaining aqueous solution is then lyophilized (freeze-dried) to obtain the pure impurity as a solid fluffy mass. asianpubs.org The purity of the final isolated compound is confirmed using analytical HPLC. asianpubs.org
The specific conditions employed in a successful isolation are detailed in the table below.
Table 1: Preparative HPLC Parameters for Isolation of Losartan Dimer
| Parameter | Details |
|---|---|
| Instrument | Preparative High-Performance Liquid Chromatography System |
| Column | Kromasil 100-5C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Detection | UV at 220 nm |
| Post-Processing | Rotary Evaporation followed by Lyophilization |
This data is based on a published method for isolating a positional dimer of Losartan. asianpubs.org
Advanced Elemental Analysis and X-ray Crystallography Studies
Beyond chromatographic separation, further analytical techniques are required to confirm the elemental composition and elucidate the three-dimensional structure of the molecule.
Elemental Analysis:
Table 2: Theoretical Elemental Composition of N2-Losartanyl-losartan
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 44 | 528.484 | 63.84 |
| Hydrogen | H | 1.008 | 44 | 44.352 | 5.36 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 8.56 |
| Nitrogen | N | 14.007 | 12 | 168.084 | 20.30 |
| Oxygen | O | 15.999 | 1 | 15.999 | 1.93 |
| Total | | | | 827.825 | 100.00 |
Calculated based on the molecular formula C₄₄H₄₄Cl₂N₁₂O and standard atomic weights. simsonpharma.comalentris.org
X-ray Crystallography:
X-ray crystallography is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a complex molecule like N2-Losartanyl-losartan, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure and stereochemistry.
However, this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. The molecule's size, conformational flexibility, and potential for polymorphism can hinder the formation of crystals suitable for diffraction experiments. A search of the scientific literature and crystallographic databases did not yield any reports of a single-crystal X-ray structure for N2-Losartanyl-losartan. The PubChem database notes that a 3D conformer for this compound could not be generated due to having too many atoms and being too flexible. This inherent flexibility may be a primary reason for the difficulty in obtaining a single crystal. While X-ray powder diffraction (XRPD) has been used to study the polymorphic forms of Losartan itself, no such data has been published for its dimeric impurity, N2-Losartanyl-losartan. google.comsci-hub.st
An article on the computational chemistry and theoretical investigations of this compound cannot be generated as requested.
Consequently, the required detailed research findings, data tables, and in-depth analysis for the specified sections and subsections are not available in publicly accessible literature. Without this foundational scientific data, it is impossible to produce a thorough, informative, and scientifically accurate article that adheres to the provided outline and quality standards.
Computational Chemistry and Theoretical Investigations of N2 Losartanyl Losartan Trityl
Reaction Pathway Modeling
Transition State Analysis for Dimerization and Protection/Deprotection Steps
No published research data exists detailing the transition state analysis for the dimerization leading to an N2-losartanyl-losartan backbone, nor for the subsequent or prior trityl protection/deprotection steps specific to this molecule.
In a broader context, computational methods like Density Functional Theory (DFT) are powerful tools for analyzing reaction mechanisms, including the dimerization of drug molecules and the dynamics of protecting groups. For instance, DFT has been used to study the aggregation of losartan (B1675146) molecules, calculating interaction energies and geometries of dimers. rsc.org Such studies can elucidate the most stable conformations and the nature of intermolecular forces driving dimerization.
Furthermore, computational analysis of trityl group deprotection in other molecular systems has been performed, often focusing on the stability of the trityl cation intermediate and the energy barriers associated with its cleavage under acidic conditions. uq.edu.au A hypothetical transition state analysis for the deprotection of "N2-Losartanyl-losartan Trityl" would likely involve mapping the potential energy surface for the cleavage of the bond between the trityl group and the losartan moiety, identifying the transition state structure, and calculating the associated activation energy. However, no such specific calculations have been reported.
Theoretical Prediction of Regioselectivity and Reaction Barriers
There is no available literature that provides theoretical predictions of regioselectivity or reaction barriers for the synthesis of "this compound."
The formation of the parent impurity, N2-Losartanyl-losartan, involves the alkylation of the tetrazole ring of one losartan molecule by another. The tetrazole ring has two potential nitrogen atoms (N1 and N2) for alkylation, leading to different isomers. Theoretical studies on the alkylation of 5-substituted tetrazoles have shown that DFT calculations can effectively rationalize the observed regioselectivity by analyzing transition state barriers and the thermodynamic stability of the resulting N1 and N2-alkylated products. researchgate.net
A theoretical investigation into the formation of "this compound" would require constructing computational models of the reactants and calculating the energy profiles for the different possible reaction pathways. This would involve:
Modeling the Reactants: Creating accurate 3D models of a tritylated losartan precursor and a second losartan molecule.
Mapping Reaction Pathways: Simulating the approach of the two molecules and the formation of the bond that creates the dimer. This would be done for both N1 and N2 positions of the tetrazole ring.
Calculating Reaction Barriers: Determining the activation energy for each potential reaction pathway. The pathway with the lowest energy barrier would be the kinetically favored one, thus predicting the regioselectivity.
Such calculations would provide invaluable insights into why the N2-dimer might be formed preferentially over the N1-dimer (N1-Losartanyl-losartan is also a known impurity). researchgate.net However, to date, these specific theoretical predictions for the tritylated dimer have not been performed or published.
Compound Information
Process Chemistry Considerations and Impurity Control Strategies in Losartan Synthesis
Root Cause Analysis of N2-Losartanyl-losartan Trityl Formation as a Process Impurity
The formation of this compound is a critical concern in Losartan (B1675146) synthesis. This dimeric impurity arises from a side reaction involving key intermediates. The structure of this impurity is characterized by the coupling of two Losartan molecules, with one retaining its trityl protective group. nih.govnih.gov The molecular formula is C44H44Cl2N12O and it has a molecular weight of 827.81 g/mol . nih.govnih.gov
The primary root cause of its formation is linked to the specific chemical steps in the synthesis of Losartan. During the synthesis, a key step involves the alkylation of a chloroimidazole derivative. google.com In this stage, if the reaction conditions are not meticulously controlled, an undesired side reaction can occur where a partially reacted or unreacted intermediate of Losartan, still bearing the trityl protecting group, reacts with another Losartan molecule. This leads to the formation of the this compound dimer. Factors such as reaction temperature, the stoichiometry of reactants, and the presence of certain reagents can influence the rate of this impurity's formation.
A patent for a method to reduce a "Losartan dimer impurity" describes a process of dissolving the Losartan condensation product in an organic solvent, adjusting the pH with acid, and stirring for an extended period to break down the dimer. google.com This suggests that the formation is reversible under specific conditions, highlighting the chemical nature of the linkage.
Strategies for Mitigating Impurity Formation during Scale-Up Synthesis
Controlling the formation of this compound is crucial during the scale-up of Losartan synthesis to ensure the final product's quality and safety.
Process Optimization through Design of Experiments (DoE)
A systematic approach using Design of Experiments (DoE) is instrumental in identifying and optimizing critical process parameters to minimize the formation of this compound. DoE allows for the simultaneous evaluation of multiple variables, such as temperature, reaction time, and reagent concentration, to understand their interactions and impact on impurity levels. tandfonline.comulisboa.pt
By employing statistical models, an "acceptable operating range" can be defined where the product yield is maximized, and the formation of impurities like this compound is kept below the acceptable threshold. ulisboa.pt This data-driven approach moves away from the traditional "one factor at a time" (OFAT) method to a more robust and scientifically grounded process control strategy. researchgate.net
Table 1: Key Process Parameters Investigated by DoE for Losartan Synthesis
| Parameter | Range Studied | Potential Impact on this compound Formation |
| Temperature | 10-40°C google.com | Higher temperatures can increase reaction rates, potentially favoring the side reaction leading to dimer formation. |
| pH | 1-5 (for dimer reduction) google.com | Precise pH control is crucial for both the main reaction and for potentially reversing dimer formation. |
| Reaction Time | 8-20 hours (for dimer reduction) google.com | Extended reaction times might lead to increased impurity formation if not optimized. |
| Reagent Molar Ratio | Variable | An excess of certain reactants could drive the formation of the dimeric impurity. |
Selection of Green Chemistry Reagents and Solvents to Reduce Side Reactions
The principles of green chemistry offer a proactive strategy to mitigate impurity formation by focusing on the environmental and safety aspects of the chemical process. nih.govmdpi.com The use of hazardous reagents and solvents can sometimes contribute to unwanted side reactions.
The selection of greener solvents is also a key aspect. For instance, a green HPLC method was developed for the determination of impurities in Losartan using a mobile phase of ammonium (B1175870) acetate (B1210297) and ethanol, avoiding more hazardous solvents like acetonitrile (B52724) and methanol (B129727). nih.govroyalsocietypublishing.org Applying such principles to the synthesis process itself can reduce the potential for side reactions that lead to impurities like this compound.
Development of Analytical Control Strategies for Quality Assurance
Robust analytical methods are essential for the detection and quantification of this compound to ensure the quality of the final Losartan product. High-performance liquid chromatography (HPLC) is a commonly employed technique. researchgate.netnih.govroyalsocietypublishing.org
The development of these methods can be enhanced by applying the Analytical Quality by Design (AQbD) approach. researchgate.net This involves defining an analytical target profile and using DoE to optimize the method parameters, such as the mobile phase composition, column type, and temperature, to achieve the desired separation and sensitivity for the impurity. researchgate.net
Advanced techniques like high-resolution mass spectrometry (HRMS) are also being used for a more comprehensive analysis of both known and unknown impurities in Losartan. nih.gov A combination of untargeted and targeted screening with HRMS can reveal the presence of unexpected impurities and provide detailed structural information. nih.gov For instance, one study used a Zorbax RR StableBond C18 column with gradient elution and electrospray ionization for mass spectrometric detection to analyze Losartan potassium samples. nih.gov
Table 2: Analytical Techniques for the Control of this compound
| Analytical Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Quantification of the impurity. nih.govroyalsocietypublishing.org | Mobile phase, column, flow rate, detection wavelength. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification with high specificity and sensitivity. researchgate.net | Ionization mode, mass transitions. |
| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown impurities and structural elucidation. nih.gov | Mass accuracy, resolution. |
Future Directions in the Sustainable Synthesis of Losartan and its Derivatives
The future of Losartan synthesis lies in the development of more sustainable and efficient processes that inherently minimize the formation of all impurities, including this compound. This involves a multi-faceted approach:
Catalysis: The exploration of novel, highly selective, and recyclable catalysts, such as the bio-derived palladium nanoparticles, will continue to be a key area of research. nih.govmdpi.comresearchgate.net These catalysts can enable reactions under milder conditions, reducing energy consumption and the likelihood of side reactions.
Flow Chemistry: The adoption of continuous flow manufacturing processes can offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters, leading to improved consistency, higher yields, and reduced impurity formation.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a highly specific and environmentally friendly alternative to traditional chemical catalysts. While still an emerging area for complex syntheses like that of Losartan, it holds significant promise for future sustainable production.
Advanced Process Analytical Technology (PAT): The integration of real-time analytical monitoring into the manufacturing process will enable dynamic control of reaction conditions. This can help to prevent deviations that could lead to impurity formation before they escalate.
By focusing on these innovative approaches, the pharmaceutical industry can move towards a more sustainable and robust synthesis of Losartan and its derivatives, ensuring the highest standards of quality and safety for patients.
Future Research Directions and Unexplored Avenues
Investigation of Novel Synthetic Routes to Avoid Complex Dimer Formation
The formation of dimeric impurities such as N2-Losartanyl-losartan is a significant challenge in the synthesis of Losartan (B1675146). chemicalbook.comsynzeal.com Current synthetic routes often involve the coupling of a biphenyl-tetrazole moiety with a substituted imidazole (B134444). units.itmdpi.com The dimer likely arises from side reactions, such as the alkylation of a deprotected tetrazole nitrogen of one Losartan molecule by a reactive intermediate of another.
Future research should focus on developing novel synthetic pathways that minimize the potential for such dimerizations. Key areas of investigation could include:
Reversing the order of major bond connections : An alternative strategy involves alkylating the imidazole derivative first, followed by the crucial Suzuki-Miyaura coupling to form the biphenyl (B1667301) linkage. units.it This approach could circumvent intermediates prone to dimerization.
Late-stage tetrazole formation : Constructing the tetrazole ring near the end of the synthesis using safer and more selective reagents, such as sodium azide (B81097) with zinc salts instead of hazardous organotin compounds, could prevent the premature presence of the reactive tetrazole group during coupling steps. mdpi.comresearchgate.net
Catalyst and condition optimization : A systematic study of different palladium catalysts, ligands, and reaction conditions for the Suzuki coupling could identify a process window that favors the desired monomeric product over dimer formation. mdpi.com The use of recyclable, bio-derived palladium nanoparticles has already shown promise in creating greener synthetic routes. mdpi.com
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring of Complex Transformations
To effectively control the formation of impurities like N2-Losartanyl-losartan Trityl, a deep understanding of the reaction kinetics and mechanism is essential. Advanced spectroscopic techniques, as part of a Process Analytical Technology (PAT) framework, offer the ability to monitor complex reactions in real-time without sample extraction. mdpi.com
Future avenues for research include:
Fiber-Optic FTIR/ATR Spectroscopy : Implementing attenuated total reflection (ATR) probes using mid-infrared optical fibers directly into the reaction vessel can provide real-time data on the concentration of reactants, intermediates, and products. mdpi.comoptica.orgfrontiersin.org This would allow for the precise tracking of the consumption of the tritylated Losartan precursor and the initial formation of any dimeric species, enabling immediate process adjustments. mdpi.com
Raman Spectroscopy : This non-invasive technique is highly specific for chemical bonds and is insensitive to water, making it ideal for monitoring reactions in aqueous or mixed-solvent systems. spectroscopyonline.commdpi.com It could be used to monitor the key coupling and deprotection steps, providing insights into the reaction dynamics and helping to identify conditions that trigger impurity formation. spectroscopyonline.com
In-situ NMR : While more complex to implement, in-situ NMR spectroscopy provides unparalleled structural detail, which could be invaluable for unambiguously identifying transient intermediates leading to the final dimer.
By integrating these techniques, a comprehensive, real-time picture of the chemical transformation can be developed, moving from post-reaction analysis to proactive process control. frontiersin.org
Exploration of this compound in the Context of Supramolecular Chemistry or Material Science
While this compound is currently viewed as an undesirable impurity, its complex, high-molecular-weight structure presents intriguing possibilities in supramolecular chemistry and material science. The parent molecule, Losartan, is known to engage in supramolecular interactions, forming self-assembled clusters in solution and inclusion complexes with hosts like cyclodextrins. escientificpublishers.comnih.gov
Unexplored research avenues include:
Self-Assembly and Crystallization : The tritylated dimer, with its multiple aromatic rings, chlorine atoms, and nitrogen-rich tetrazole systems, possesses a unique combination of hydrophobic and potential hydrogen-bonding sites. Investigating its self-assembly behavior in various solvents could lead to the discovery of novel supramolecular structures, such as hydrogels, organogels, or liquid crystals. nih.gov
Host-Guest Chemistry : The large, intricate structure of the dimer could act as a host for smaller guest molecules, or it could be encapsulated by larger macrocycles, potentially leading to new drug delivery systems or sensor materials.
Crystal Engineering : A detailed study of the crystallization behavior of this compound could reveal unique crystal packing motifs. Understanding and controlling this crystallization could, in turn, provide novel methods for its separation and removal during pharmaceutical manufacturing.
Application of Machine Learning and AI in Predicting Impurity Formation and Reaction Optimization
The complexity of pharmaceutical synthesis, with its multiple steps and potential for side reactions, makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). approcess.com These computational tools can analyze vast datasets to identify patterns and correlations that are not obvious to human researchers. amazonaws.com
Future research should leverage AI and ML to:
Predict Impurity Formation : Develop predictive models that can anticipate the formation of impurities like this compound. By training algorithms on historical reaction data (including reactants, reagents, solvents, temperatures, and impurity profiles), a model could be built to predict the likelihood of dimer formation under a given set of conditions. openreview.netresearchgate.net This would significantly accelerate the selection of optimal synthetic routes. openreview.net
Automate Reaction Optimization : Integrate ML algorithms with automated laboratory reactors. This would create a closed-loop system where the algorithm suggests reaction conditions, the reactor performs the experiment, in-situ spectroscopy analyzes the outcome, and the algorithm uses the results to propose the next set of improved conditions.
Enhance Analytical Data Interpretation : Use AI to analyze complex analytical data, such as HPLC or mass spectrometry results, to more quickly and accurately identify and quantify known and unknown impurities from reaction mixtures. amazonaws.com
By embracing these computational approaches, the development of robust and efficient synthetic processes for complex molecules like Losartan can be significantly accelerated, ensuring higher product quality and purity. openreview.net
Q & A
Q. What are the standard protocols for synthesizing and characterizing N2-Losartanyl-losartan Trityl as a Losartan impurity?
this compound is synthesized via nucleophilic substitution or condensation reactions, often involving trityl-protected intermediates (e.g., Trityl-Cl) to stabilize reactive sites during synthesis . Characterization requires a combination of techniques:
- HPLC/LC-MS : To confirm purity and retention time alignment with reference standards (e.g., CAS 230971-72-9) .
- High-resolution mass spectrometry (HRMS) : To verify the molecular formula (C₆₃H₅₈Cl₂N₁₂O) with precision ≤5 ppm .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve structural features, particularly the trityl group’s aromatic protons (δ 7.2–7.5 ppm) .
Q. What analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?
- Reverse-phase HPLC with UV detection : Use C18 columns and acetonitrile/water gradients for separation, validated per ICH guidelines for linearity (R² >0.99) and limit of detection (LOD <0.1%) .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for trace quantification, leveraging the compound’s Cl and N-rich structure for ionization efficiency .
- Reference standards : Cross-validate against certified materials (e.g., TRC L470605) to ensure accuracy .
Q. What challenges arise in isolating this compound from reaction mixtures?
- Co-elution with isomers : N1- and this compound often co-elute due to structural similarity. Use chiral columns or ion-pair chromatography for resolution .
- Solubility limitations : The trityl group reduces solubility in polar solvents. Optimize extraction with dichloromethane or THF .
- Stability during purification : Avoid acidic conditions that may cleave the trityl group; monitor pH during column chromatography .
Advanced Research Questions
Q. How does the trityl group influence the stability and reactivity of this compound under varying pH and temperature?
- pH-dependent stability : The trityl group is labile under acidic conditions (pH <3), leading to deprotection. Stability studies in simulated gastric fluid (pH 1.2) show 90% degradation within 2 hours .
- Thermal degradation : At >80°C, trityl cleavage occurs, forming Losartan derivatives. Kinetic studies via Arrhenius modeling can predict shelf-life under accelerated conditions .
- Reactivity in metabolic pathways : The trityl group may hinder enzymatic hydrolysis, reducing hepatic clearance rates compared to non-tritylated analogs. Test in microsomal assays (e.g., human liver microsomes) .
Q. What advanced NMR techniques can resolve structural dynamics of this compound in solution?
- Hyperpolarized ¹³C NMR : Dynamic nuclear polarization (DNP) enhances sensitivity by >10,000×, enabling real-time tracking of trityl group interactions with solvents or biomolecules .
- 2D NMR (NOESY, HSQC) : Map spatial proximity between the trityl phenyl rings and imidazole/tetrazole moieties to confirm stereochemistry .
- Relaxation dispersion experiments : Probe conformational exchange processes in the tetrazole ring, critical for understanding binding affinity .
Q. How can mass spectrometry with trityl-based markers improve detection limits of this compound?
- Trityl mass tags : Functionalize the compound with NHS-activated trityl markers (e.g., MMTr-NHS) to enhance ionization efficiency and reduce matrix effects in complex samples .
- Exact mass matching : Use HRMS (Q-TOF or Orbitrap) to achieve <5 ppm mass accuracy, distinguishing isotopic patterns from co-eluting impurities .
- In-source fragmentation : Monitor diagnostic fragments (e.g., m/z 243.1 for the trityl ion) to confirm identity in low-abundance samples .
Q. How does this compound form during Losartan metabolism, and how can it be differentiated from other metabolites?
Q. What best practices ensure reproducibility in documenting this compound synthesis and analysis?
- Detailed experimental protocols : Include molar ratios, reaction times, and purification steps (e.g., column dimensions, solvent gradients) per journal guidelines .
- Data transparency : Provide raw NMR/MS spectra and chromatograms in supplementary materials, annotated with critical peaks .
- Cross-validation : Replicate studies using independent batches of starting materials and reference standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
